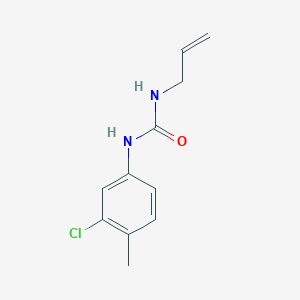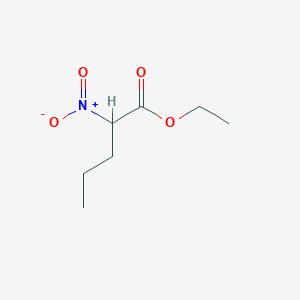
Ethyl 2-nitropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-nitropentanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings this compound is a nitro ester, which means it contains a nitro group (-NO2) attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-nitropentanoate can be synthesized through the esterification of 2-nitropentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation. The general reaction is as follows:
2-nitropentanoic acid+ethanolH2SO4Ethyl 2-nitropentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-nitropentanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitropentanoic acid and ethanol.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Ethyl 2-aminopentanoate.
Hydrolysis: 2-nitropentanoic acid and ethanol.
Substitution: Various substituted ethyl pentanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-nitropentanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those involving nitro group transformations.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-nitropentanoate largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then interact with various biological targets. The nitro group can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Ethyl 2-nitropentanoate can be compared with other nitro esters such as ethyl 2-nitrobutanoate and ethyl 2-nitrohexanoate. These compounds share similar structural features but differ in the length of their carbon chains. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these related compounds.
List of Similar Compounds
- Ethyl 2-nitrobutanoate
- Ethyl 2-nitrohexanoate
- Mthis compound
- Propyl 2-nitropentanoate
This compound’s unique combination of a nitro group and an ester functionality makes it a versatile compound in various chemical and industrial applications. Its ability to undergo multiple types of reactions and its potential in scientific research highlight its significance in the field of chemistry.
Properties
CAS No. |
2531-82-0 |
|---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
ethyl 2-nitropentanoate |
InChI |
InChI=1S/C7H13NO4/c1-3-5-6(8(10)11)7(9)12-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
UOWTWXAHMCQODZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


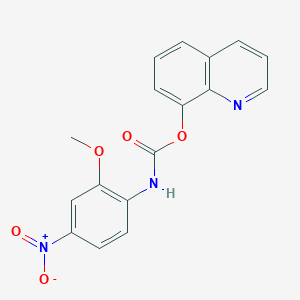
![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
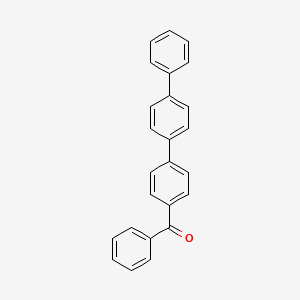
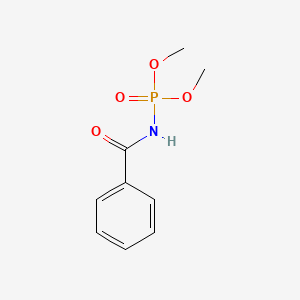



![1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-](/img/structure/B11958406.png)
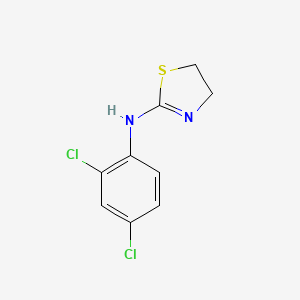


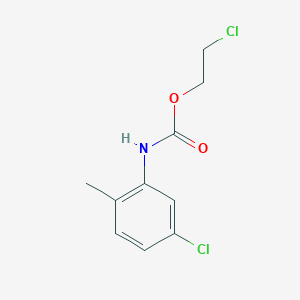
![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)
